molecular formula C84H128N8O8 B10754482 (3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide

(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide

Cat. No.: B10754482
M. Wt: 1378.0 g/mol
InChI Key: IOHCYZDRQYXFAK-XBSAYJKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

BRD-M00053801 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BRD-M00053801 has several scientific research applications, including:

Mechanism of Action

BRD-M00053801 exerts its effects by inhibiting BCL2 proteins, which are involved in the regulation of apoptosis. By binding to BCL2 proteins, BRD-M00053801 prevents them from inhibiting apoptosis, thereby promoting cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

BRD-M00053801 is similar to other BCL2 inhibitors such as:

Compared to these compounds, BRD-M00053801 has shown unique efficacy in certain cancer cell lines, suggesting it may have distinct mechanisms or additional targets .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C84H128N8O8

Molecular Weight

1378.0 g/mol

IUPAC Name

(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/2C42H64N4O4/c2*1-28-35-23-34(42(35,3)4)24-36(28)43-41(49)40-38(29(2)48)37(27-47)50-46(40)26-31-15-13-14-30(22-31)25-45(21-20-44(5)6)39(32-16-9-7-10-17-32)33-18-11-8-12-19-33/h2*7,9-10,13-17,22,28-29,33-40,47-48H,8,11-12,18-21,23-27H2,1-6H3,(H,43,49)/t28-,29-,34+,35-,36-,37-,38+,39+,40-;28-,29-,34+,35-,36-,37-,38+,39-,40-/m00/s1

InChI Key

IOHCYZDRQYXFAK-XBSAYJKESA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1NC(=O)[C@@H]3[C@@H]([C@@H](ON3CC4=CC(=CC=C4)CN(CCN(C)C)[C@H](C5CCCCC5)C6=CC=CC=C6)CO)[C@H](C)O.C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1NC(=O)[C@@H]3[C@@H]([C@@H](ON3CC4=CC(=CC=C4)CN(CCN(C)C)[C@@H](C5CCCCC5)C6=CC=CC=C6)CO)[C@H](C)O

Canonical SMILES

CC1C2CC(C2(C)C)CC1NC(=O)C3C(C(ON3CC4=CC(=CC=C4)CN(CCN(C)C)C(C5CCCCC5)C6=CC=CC=C6)CO)C(C)O.CC1C2CC(C2(C)C)CC1NC(=O)C3C(C(ON3CC4=CC(=CC=C4)CN(CCN(C)C)C(C5CCCCC5)C6=CC=CC=C6)CO)C(C)O

Origin of Product

United States

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